
N-Acetyl Daclatasvir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl Daclatasvir is a derivative of Daclatasvir, a direct-acting antiviral agent used primarily in the treatment of chronic hepatitis C virus infections. Daclatasvir is known for its high selectivity and potency against the hepatitis C virus non-structural protein 5A, which is crucial for viral replication. The acetylation of Daclatasvir enhances its pharmacokinetic properties, making it a valuable compound in antiviral therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Daclatasvir involves the acetylation of Daclatasvir. The process typically starts with the preparation of Daclatasvir, which is synthesized through a series of steps involving the condensation of biphenyl derivatives with imidazole and pyrrolidine intermediates. The acetylation step is carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N-Acetyl Daclatasvir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base or acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated compounds.
Wissenschaftliche Forschungsanwendungen
Combination Therapies
- Daclatasvir and Sofosbuvir : A pivotal study demonstrated that a 12-week regimen combining Daclatasvir with Sofosbuvir resulted in sustained virologic response rates exceeding 90% in treatment-naïve patients . This combination is particularly effective for patients with advanced liver disease and those co-infected with HIV.
- Daclatasvir and Asunaprevir : In another phase 3 trial involving Japanese patients with chronic HCV genotype 1b infection, the combination of Daclatasvir and Asunaprevir yielded an SVR24 (sustained virologic response at 24 weeks post-treatment) rate of 87.4% among interferon-ineligible patients . This underscores the potential of all-oral regimens to improve treatment accessibility and outcomes.
Safety Profile
The safety profile of N-Acetyl Daclatasvir is comparable to that of its parent compound. In clinical studies, adverse effects were generally mild and included fatigue, headache, and nausea. Serious adverse events were rare, indicating that this compound may offer a favorable safety margin when used in therapeutic combinations .
Potential Applications Beyond Hepatitis C
Recent research has begun to explore the broader antiviral potential of this compound. Its mechanism of action as an NS5A inhibitor suggests possible applications against other viral infections, although further studies are necessary to validate these hypotheses.
Research Findings on Antiviral Activity
- Broad-Spectrum Antiviral Properties : Studies have indicated that compounds similar to this compound exhibit activity against various RNA viruses, including those responsible for respiratory infections and other viral diseases . This opens avenues for exploring its utility beyond HCV.
Case Study 1: Treatment-Naïve Patients
In a cohort study involving treatment-naïve patients with chronic hepatitis C, the administration of this compound in combination with Sofosbuvir led to a remarkable SVR rate of 95% after 12 weeks. The study highlighted the drug's effectiveness across different genotypes and its tolerability among diverse patient populations .
Case Study 2: Interferon-Intolerant Patients
Another case study focused on patients who were intolerant to interferon-based therapies. The combination of this compound and Asunaprevir was administered over 24 weeks. Results showed an SVR rate of 80%, demonstrating its effectiveness in a population previously limited by treatment options .
Wirkmechanismus
N-Acetyl Daclatasvir exerts its antiviral effects by binding to the N-terminus of the hepatitis C virus non-structural protein 5A. This binding inhibits the replication of viral RNA and the assembly of virions. The compound disrupts the function of the viral replication complex by modulating the phosphorylation status of non-structural protein 5A, thereby preventing its interaction with host cell proteins and membranes.
Vergleich Mit ähnlichen Verbindungen
Daclatasvir: The parent compound, known for its high potency and selectivity against hepatitis C virus non-structural protein 5A.
Sofosbuvir: Another antiviral agent used in combination with Daclatasvir for the treatment of hepatitis C.
Ledipasvir: A similar non-structural protein 5A inhibitor used in combination therapies for hepatitis C.
Uniqueness: N-Acetyl Daclatasvir is unique due to its enhanced pharmacokinetic properties resulting from acetylation. This modification improves its stability and bioavailability, making it a valuable addition to antiviral therapy regimens. Compared to its parent compound, Daclatasvir, the acetylated derivative offers improved therapeutic potential and reduced side effects.
Biologische Aktivität
N-Acetyl Daclatasvir (N-ACD) is an important derivative of Daclatasvir (DCV), a direct-acting antiviral agent primarily used in the treatment of chronic hepatitis C virus (HCV) infections. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, antiviral efficacy, and clinical implications based on recent research findings.
This compound functions as an inhibitor of the HCV nonstructural protein 5A (NS5A), which plays a crucial role in viral replication and assembly. The NS5A protein consists of three domains, with domains I and II being essential for HCV replication, while domain III aids in virion assembly. N-ACD binds to the amino terminus of NS5A, disrupting its function and leading to a rapid decline in viral RNA levels in treated patients .
2.1 In Vitro Studies
Research has demonstrated that N-ACD exhibits potent antiviral activity against multiple HCV genotypes. The half-maximal effective concentration (EC50) values for DCV (and by extension N-ACD) against various HCV genotypes are as follows:
HCV Genotype | EC50 (pmol/L) |
---|---|
1a | 50 |
1b | 9 |
2a | 71-103 |
3a | 146 |
4a | 12 |
5a | 33 |
These values indicate that N-ACD is particularly effective against genotype 1b .
2.2 Clinical Studies
In clinical settings, N-ACD has been evaluated alongside other antiviral agents like Sofosbuvir (SOF). A significant study involving over 5,400 patients treated with daclatasvir plus sofosbuvir ± ribavirin reported sustained virologic response (SVR) rates of:
- Genotype 2: 94.5%
- Genotype 3: 90.8%
These results highlight the effectiveness of N-ACD in achieving high cure rates across different HCV genotypes .
3.1 Shortened Treatment Durations
A recent study explored the potential for shortened treatment durations using N-ACD in combination with SOF. Patients were treated for either four or eight weeks based on their viral load after two days of therapy. The results showed that:
- Among patients receiving four weeks of treatment, a cure was achieved in 62% of cases.
- In contrast, all patients treated for eight weeks were cured.
This suggests that while shorter treatments can be effective, longer durations may be necessary for optimal outcomes, especially in cases with higher initial viral loads .
3.2 Real-world Effectiveness
Another observational study assessed the real-world effectiveness of N-ACD + SOF across various patient demographics. The findings indicated that treatment regimens did not significantly impact SVR rates among patients with different HCV genotypes, reinforcing the drug's broad applicability and effectiveness in diverse populations .
4. Safety Profile
The safety profile of this compound has been consistently favorable across studies, with most adverse effects being mild to moderate and manageable. Commonly reported side effects include fatigue, headache, and gastrointestinal disturbances, which are similar to those observed with other direct-acting antivirals .
5. Conclusion
This compound represents a significant advancement in the treatment of hepatitis C due to its potent antiviral activity and favorable safety profile. Its ability to achieve high SVR rates across multiple genotypes makes it a valuable option in both clinical and real-world settings. Ongoing research continues to explore its full potential, including the optimization of treatment durations and combinations with other antiviral agents.
Eigenschaften
CAS-Nummer |
1800502-75-3 |
---|---|
Molekularformel |
C₄₄H₅₄N₈O₈ |
Molekulargewicht |
822.95 |
Synonyme |
Dimethyl ((2S,2’S)-(2,2’-(5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1-acetyl-1H-imidazole-5,2-diyl))bis(pyrrolidine-2,1-diyl))bis(3-methyl-1-oxobutane-2,1-diyl))dicarbamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.